molecular formula C14H9Cl2F3N2O2 B2385701 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide CAS No. 1356745-60-2

2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2385701
CAS No.: 1356745-60-2
M. Wt: 365.13
InChI Key: CVJPHYNZGIJZJQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms at the 2 and 6 positions, a carboxamide group at the 3 position, and a phenyl ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the initial chlorination of pyridine to form 2,6-dichloropyridine . This intermediate can then undergo further reactions to introduce the carboxamide group and the trifluoroethoxy-substituted phenyl ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its pharmacological properties and potential use in drug development.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorine atoms and carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide is unique due to its combination of chlorine, trifluoroethoxy, and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-11-6-5-8(12(16)21-11)13(22)20-9-3-1-2-4-10(9)23-7-14(17,18)19/h1-6H,7H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPHYNZGIJZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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